molecular formula C12H12ClN3O B5402730 4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B5402730
M. Wt: 249.69 g/mol
InChI Key: TXQADUVGURENOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in scientific research. Also known as Cmpd 1, it is a pyrazole-based compound that has been synthesized and studied for its potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including COX-2 and 5-LOX, which are involved in inflammation and cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide exhibits anti-inflammatory and anti-cancer properties in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. Further studies are needed to determine its potential as a therapeutic agent in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is the lack of in vivo studies, which are needed to determine its efficacy and safety as a therapeutic agent.

Future Directions

There are several future directions for research on 4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide. One direction is to conduct in vivo studies to determine its efficacy and safety as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and signaling pathways. Additionally, further studies are needed to determine its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-methylphenylhydrazine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro, and further studies are needed to determine its potential as a therapeutic agent in vivo.

properties

IUPAC Name

4-chloro-2-methyl-N-(2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-5-3-4-6-10(8)15-12(17)11-9(13)7-14-16(11)2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQADUVGURENOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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